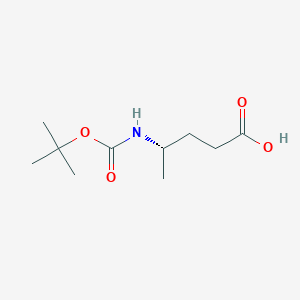

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

描述

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during the synthesis process. This compound is often utilized in the preparation of amino acid derivatives and peptides due to its stability and ease of removal under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of an amino acid with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the high purity of the final product.

化学反应分析

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling reagents

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Deprotection: The removal of the Boc group yields the free amine.

Coupling: Formation of dipeptides or longer peptide chains.

Substitution: Various substituted amine derivatives.

科学研究应用

Peptide Synthesis

Role in Peptide Chemistry

(S)-Boc-4-amino-pentanoic acid is extensively utilized as a precursor in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, preventing unwanted reactions during the synthesis process. This compound allows for the formation of amide bonds with other amino acids or peptides through coupling reactions, which are essential for constructing complex peptide structures.

Case Study: Therapeutic Peptides

Research has demonstrated that (S)-Boc-4-amino-pentanoic acid can be incorporated into therapeutic peptides aimed at treating various diseases. For instance, it has been used in the development of peptide-based drugs that target specific biological pathways, enhancing their efficacy and specificity .

Drug Development

Modification of Drug Candidates

The compound's structure facilitates modifications that improve the bioavailability and efficacy of drug candidates. By incorporating (S)-Boc-4-amino-pentanoic acid into drug formulations, researchers can enhance the pharmacokinetic properties of therapeutic agents.

Example: Enhanced Bioavailability

In studies focusing on drug delivery systems, (S)-Boc-4-amino-pentanoic acid derivatives have shown improved solubility and stability compared to their unmodified counterparts. This enhancement is crucial for developing oral or injectable medications that require efficient absorption in biological systems .

Biotechnology

Applications in Biopharmaceuticals

(S)-Boc-4-amino-pentanoic acid plays a vital role in biopharmaceutical production, including vaccines and gene therapies. Its stability under various conditions makes it suitable for formulating biopharmaceuticals that require precise delivery mechanisms.

Case Study: Vaccine Development

In vaccine research, this compound has been employed to create delivery systems that enhance immune responses. By modifying antigens with (S)-Boc-4-amino-pentanoic acid derivatives, researchers have achieved better targeting and presentation of antigens to immune cells, leading to stronger immunogenic responses .

Research on Amino Acids

Investigating Amino Acid Behavior

The compound is valuable in studies examining amino acid interactions and behaviors. It contributes to understanding metabolic pathways and nutritional science by serving as a model compound for investigating amino acid properties.

Example: Metabolic Research

Research utilizing (S)-Boc-4-amino-pentanoic acid has provided insights into amino acid metabolism and its implications for human health. Such studies help elucidate how modifications to amino acids can affect their biological functions .

Material Science

Development of Novel Materials

Beyond its applications in biochemistry and pharmaceuticals, (S)-Boc-4-amino-pentanoic acid is also explored in material science for developing biodegradable plastics and polymers.

Case Study: Biodegradable Plastics

Recent research has focused on synthesizing biodegradable materials using (S)-Boc-4-amino-pentanoic acid as a building block. These materials are designed to reduce environmental impact while maintaining desirable mechanical properties .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhances drug specificity and efficacy |

| Drug Development | Modifies drug candidates for improved bioavailability | Increases absorption efficiency |

| Biotechnology | Used in biopharmaceutical production including vaccines | Improves delivery systems |

| Amino Acid Research | Investigates amino acid interactions and metabolic pathways | Advances understanding of nutritional science |

| Material Science | Develops biodegradable plastics using amino acid derivatives | Reduces environmental impact |

作用机制

The primary function of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is to serve as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.

相似化合物的比较

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure and the position of the Boc-protected amino group. This compound offers a balance of stability and reactivity, making it particularly useful in peptide synthesis. Its ease of deprotection under mild conditions also sets it apart from other protecting groups.

生物活性

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, commonly referred to as Boc-4-amino-pentanoic acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview

Chemical Structure and Properties

- Molecular Formula: C10H19NO4

- CAS Number: 207924-92-3

- Molecular Weight: 219.26 g/mol

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of a pentanoic acid chain, which is crucial for its role in peptide synthesis.

This compound acts primarily as a building block in the synthesis of peptides. Its biological activity is largely derived from the peptides formed from it, which can exhibit various pharmacological effects depending on their sequences and structures.

- Peptide Synthesis:

-

Potential Therapeutic Applications:

- Peptides synthesized using this compound have been investigated for their roles in modulating immune responses, acting as hormone analogs, and targeting specific receptors involved in disease processes.

In Vitro Studies

Research has indicated that peptides derived from Boc-4-amino-pentanoic acid can exhibit various biological activities:

- Antimicrobial Effects: Certain peptides have shown activity against bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties: Peptides synthesized with this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro, indicating a promising avenue for cancer therapeutics .

Case Studies

-

Peptide Derived from this compound:

- In a study published in the Journal of Medicinal Chemistry, a peptide incorporating Boc-4-amino-pentanoic acid demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicated potent activity, with some derivatives exhibiting micromolar inhibition .

- Mechanistic Insights:

Data Table: Biological Activities of Peptides Synthesized with this compound

| Peptide Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Peptide A | MCF-7 | 5.0 | Induces apoptosis |

| Peptide B | A549 | 3.2 | Inhibits cell proliferation |

| Peptide C | HeLa | 7.5 | Modulates immune response |

属性

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVXURBKURNKE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。